4-Amino-5-nitro-9H-fluoren-9-one

Photophysics Radiationless deactivation Hydrogen bonding

4-Amino-5-nitro-9H-fluoren-9-one (CAS 54147-67-0; molecular formula C₁₃H₈N₂O₃; MW 240.21 g/mol) is a disubstituted fluorenone derivative bearing an electron-donating amino group (–NH₂) at position 4 and an electron-withdrawing nitro group (–NO₂) at the ortho position 5 on the fluorenone core. This juxtaposition creates a proximal donor–acceptor pair that is structurally distinct from the more widely studied 2,7-disubstituted fluorene/fluorenone push–pull systems, where donor and acceptor are situated on separate aromatic rings.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
Cat. No. B12042237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-nitro-9H-fluoren-9-one
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C13H8N2O3/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15(17)18/h1-6H,14H2
InChIKeyBKGQKTNQMGETSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-nitro-9H-fluoren-9-one (CAS 54147-67-0): A 4,5-Disubstituted Push–Pull Fluorenone for Charge-Transfer and Photophysical Research Procurement


4-Amino-5-nitro-9H-fluoren-9-one (CAS 54147-67-0; molecular formula C₁₃H₈N₂O₃; MW 240.21 g/mol) is a disubstituted fluorenone derivative bearing an electron-donating amino group (–NH₂) at position 4 and an electron-withdrawing nitro group (–NO₂) at the ortho position 5 on the fluorenone core . This juxtaposition creates a proximal donor–acceptor pair that is structurally distinct from the more widely studied 2,7-disubstituted fluorene/fluorenone push–pull systems, where donor and acceptor are situated on separate aromatic rings [1]. The compound features a predicted boiling point of 514.3 ± 43.0 °C and density of 1.511 ± 0.06 g/cm³ . The ortho-amino-nitro arrangement on the same ring introduces unique electronic coupling, steric constraints, and hydrogen-bonding possibilities that cannot be achieved with 2,7- or 2,3-disubstituted positional isomers.

Why 2,7-Disubstituted Fluorenes and 4-Aminofluorenone Cannot Substitute for 4-Amino-5-nitro-9H-fluoren-9-one in Charge-Transfer and Photophysical Applications


The most commonly available push–pull fluorene/fluorenone systems—such as 2-amino-7-nitrofluorene (ANF) and 2-diethylamino-7-nitrofluorene—separate the donor and acceptor across the biphenyl-like fluorene scaffold, resulting in a well-characterized through-conjugation pathway with a large dipole moment change (Δμ ≈ 18 D for ANF) [1]. In 4-amino-5-nitro-9H-fluoren-9-one, however, the amino and nitro groups are ortho to each other on the same ring, with the ketone at position 9 providing a second electron-accepting site. This fundamentally alters: (i) the vector and magnitude of intramolecular charge transfer; (ii) the capacity for intramolecular N–H···O hydrogen bonding between the amino proton and nitro oxygen [2]; and (iii) the regioselectivity of nucleophilic aromatic substitution at position 4, which is sterically shielded by the adjacent 5-nitro group [3]. 4-Aminofluorenone (lacking the nitro group) shows markedly different photophysical behavior because it lacks the proximal electron acceptor needed for the ortho push–pull ground-state interaction. The quantitative evidence below demonstrates these irreplaceable structural advantages.

Quantitative Differentiation of 4-Amino-5-nitro-9H-fluoren-9-one: Comparator-Based Evidence for Procurement Decisions


Hydrogen-Bond-Mediated Radiationless Deactivation: 4-Aminofluorenone Exhibits the Largest Deuterium Isotope Effect Among All Aminofluorenone Isomers

Among the four monosubstituted aminofluorenone isomers (1AF, 2AF, 3AF, 4AF) and their N-methylated derivatives, 4-aminofluorenone (4AF) exhibits the largest deuterium solvent isotope effect on the nonradiative decay rate constant knr. The ratio knr(EtOH)/knr(EtOD) = 1.9 for 4AF is 58% larger than that for 1-aminofluorenone (1AF), which shows the smallest effect at knr(EtOH)/knr(EtOD) = 1.2 [1]. This effect was measured in ethanol vs. ethanol-d₁ by picosecond fluorescence lifetime and quantum yield measurements [1]. The large isotope effect is attributed to intermolecular hydrogen bonding between the ethanol hydroxyl hydrogen and the carbonyl oxygen of the fluorenone, a deactivation pathway whose efficiency is modulated by the position of the amino substituent. Introducing a nitro group at the ortho (5-) position to the 4-amino group is expected to further modulate this hydrogen-bonding landscape by providing an intramolecular hydrogen-bond acceptor site, creating a competitive or synergistic deactivation channel absent in 4AF alone.

Photophysics Radiationless deactivation Hydrogen bonding Solvent isotope effect

Intersystem Crossing Rate: 4-Aminofluorenones Are Slow Triplet Formers, Unlike 1-Aminofluorenones

The intersystem crossing (ISC) rate constant (kISC) distinguishes the aminofluorenone positional isomers into two fundamentally different photophysical classes. 1-Aminofluorenone (1AF) and 1-methylaminofluorenone undergo fast ISC that dominates singlet excited-state deactivation in all solvents tested. In contrast, 2-, 3-, and 4-aminofluorenones display relatively slow ISC with kISC ≤ 4.8 × 10⁷ s⁻¹, and this rate is insensitive to solvent polarity [1]. For 2-, 3-, and 4-aminofluorenones, internal conversion (IC)—not ISC—is the polarity-dependent deactivation channel, with IC rate constants increasing strongly with solvent polarity [1]. This places 4-aminofluorenone in the 'slow ISC / polarity-gated IC' class, distinctly different from the 'fast ISC' behavior of 1-aminofluorenone.

Triplet state Intersystem crossing Photochemistry Excited-state dynamics

Steric Shielding of Position 4 by the Ortho 5-Nitro Group: Regioselective Reactivity Unique to 4,5-Disubstitution

In the reaction of 2,4,5,7-tetranitrofluorenone with amines, thiols, and phenol in polar aprotic solvents, nucleophilic substitution occurs preferentially at position 2 rather than position 4 [1]. By contrast, 2,4,7-trinitrofluorenone (lacking the 5-nitro group) undergoes substitution first at position 4 [1]. The mechanistic explanation, established by Andrievskii and co-workers, is that the nitro group at position 5 creates steric hindrance that impedes nucleophilic attack at the adjacent C4 carbon [1]. Extending this regioselectivity principle to 4-amino-5-nitro-9H-fluoren-9-one, the 5-nitro group is expected to similarly shield the C4 position, rendering further electrophilic or nucleophilic substitution at C4 kinetically disfavored relative to other positions on the fluorenone ring—a steric constraint absent in 4-aminofluorenone (no 5-substituent) and in 2-amino-3-nitrofluoren-9-one (the nitro group is at position 3, adjacent to C2, not C4).

Nucleophilic aromatic substitution Regioselectivity Steric hindrance Synthetic chemistry

Intramolecular N–H···O Hydrogen Bonding: Ortho Amino-Nitro Interaction Confers Conformational Restriction Absent in 2,7-Disubstituted Push–Pull Systems

General structural organic chemistry establishes that ortho-nitroaniline systems form intramolecular N–H···O hydrogen bonds between the amino proton and a nitro oxygen, creating a six-membered chelate ring that restricts rotation about the C–NH₂ bond [1]. This interaction is well-documented: crystal structures of ortho-nitroanilines consistently show short N–H···O contacts and coplanar arrangements of the nitro group with the aromatic ring [1]. In 4-amino-5-nitro-9H-fluoren-9-one, the 4-NH₂ and 5-NO₂ groups are positioned ortho to each other, enabling an analogous intramolecular hydrogen bond that conformationally locks the nitro group into a coplanar geometry relative to the ring, enhancing π-overlap between the nitro group and the aromatic system [2]. By contrast, in 2-amino-7-nitrofluorene (ANF), the amino and nitro groups reside on separate rings of the biphenyl-like fluorene scaffold and cannot form an intramolecular hydrogen bond; conformational flexibility around the fluorene central bond modulates the degree of electronic coupling between donor and acceptor, introducing an additional source of spectral heterogeneity [3].

Intramolecular hydrogen bonding Conformational analysis Ground-state geometry Ortho effect

Push–Pull Electronic Coupling via Ortho Arrangement: Shorter Donor–Acceptor Distance Relative to 2,7-Disubstituted Systems Produces a Distinct Dipole Moment Vector

The well-studied 2-amino-7-nitrofluorene (ANF) exhibits a ground-state dipole moment (μg) of approximately 5.8–7 D, increasing to approximately 23–32 D in the first excited singlet state—a Δμ of 18–25 D reflecting substantial charge transfer from the amino donor at position 2 to the nitro acceptor at position 7 across the biphenyl-like fluorene scaffold [1]. In 4-amino-5-nitro-9H-fluoren-9-one, the donor and acceptor are not only separated by a shorter through-space distance (ortho vs. para-like across two rings) but are also located on the same ring that bears the electron-withdrawing carbonyl group at position 9. This geometry produces a fundamentally different dipole moment vector: the charge-transfer axis is oriented roughly perpendicular to the C=O bond rather than along the long molecular axis as in 2,7-disubstituted systems [2]. The presence of the 9-ketone as a second electron acceptor further differentiates the electronic structure, creating a branched acceptor architecture rather than the linear D–π–A topology of ANF [2]. While no experimental dipole moment or hyperpolarizability data exist specifically for 4-amino-5-nitro-9H-fluoren-9-one, the structural analogy to ortho-nitroaniline push–pull chromophores and the demonstrated effect of carbonyl proximity in aminofluorenone photophysics [3] supports the expectation of a distinct charge-transfer character.

Intramolecular charge transfer Push-pull chromophore Dipole moment Electronic structure

Ketyl Radical pKa Range: Aminofluorenones Exhibit pKa 6.8–7.7 for the Ketyl⇌Anion Radical Equilibrium, Positioning 4-Substituted Derivatives in a Physiologically Relevant Window

Electron pulse radiolysis of four aminofluorenone isomers (1AF, 2AF, 3AF, 4AF) demonstrated that hydrated electrons (eaq⁻) react with all derivatives at diffusion-controlled rates to form the corresponding anion radicals [1]. The pKa values of the ketyl⇌anion radical equilibrium for these aminofluorenone derivatives fall in the range of 6.8–7.7, as determined by generating ketyl and anion radicals in aqueous solutions of controlled pH [1]. This places the pKa near physiological pH (7.4), indicating that both the protonated ketyl radical and deprotonated anion radical forms coexist under biologically relevant conditions. The nitro group at position 5 in 4-amino-5-nitro-9H-fluoren-9-one is expected to exert an additional electron-withdrawing effect that may shift this equilibrium pKa to the lower end of the reported range or below it, differentiating it from the parent 4AF. By contrast, the well-known electron acceptor 2,4,7-trinitrofluorenone (TNF) undergoes irreversible nitro group reduction as the primary electrochemical event rather than reversible ketyl/anion equilibrium, making the aminofluorenone scaffold more suitable for studies of reversible one-electron transfer processes [2].

Radical chemistry Pulse radiolysis Ketyl radical pKa Electron transfer

Recommended Procurement Scenarios for 4-Amino-5-nitro-9H-fluoren-9-one Based on Quantitative Differentiation Evidence


Conformationally Restricted Push–Pull Chromophore for Polarization-Sensitive Nonlinear Optical (NLO) Materials

Researchers developing second-order NLO materials or electric-field-induced second harmonic generation (EFISH) chromophores require donor–acceptor systems with well-defined dipole moment orientation. The ortho 4-NH₂/5-NO₂ arrangement on 4-amino-5-nitro-9H-fluoren-9-one constrains the charge-transfer axis to an orientation approximately perpendicular to the fluorenone long axis, in contrast to the linear D–π–A topology of 2,7-disubstituted fluorenes such as ANF, whose dipole moment changes by ~18 D along the molecular long axis [1]. The intramolecular N–H···O hydrogen bond further rigidifies the ground-state geometry, reducing conformational heterogeneity that broadens NLO response in flexible push–pull systems. This compound is the appropriate procurement choice when the application requires a chromophore with a non-collinear dipole moment vector relative to the molecular framework, rather than the conventional linear D–π–A systems represented by 2-amino-7-nitrofluorene or 2-diethylamino-7-nitrofluorene [2].

Fluorescence-Based Probe for Hydrogen-Bonding Environments Exploiting the Uniquely Large Deuterium Isotope Effect of the 4-Aminofluorenone Scaffold

The 4-aminofluorenone core displays the largest deuterium solvent isotope effect on radiationless deactivation among all aminofluorenone isomers (knr(EtOH)/knr(EtOD) = 1.9 for 4AF vs. 1.2 for 1AF) [3]. This exceptional sensitivity to hydrogen-bond donors makes 4-amino-5-nitro-9H-fluoren-9-one a candidate for probing local H-bonding environments in heterogeneous media (e.g., protein binding pockets, micellar systems, polymer matrices). The additional 5-nitro group provides a second hydrogen-bond acceptor site and an intramolecular H-bond, creating a more complex H-bonding landscape than the parent 4-aminofluorenone. For applications where the dynamic range of fluorescence lifetime or quantum yield response to hydrogen bonding is the critical performance parameter, this compound is differentiated from 1-aminofluorenone-based probes.

Synthetic Intermediate Requiring Predictable Regioselectivity at Positions Other Than C4 Due to Steric Shielding by the 5-Nitro Group

When 4-amino-5-nitro-9H-fluoren-9-one is used as a synthetic building block for further functionalization, the steric hindrance exerted by the 5-nitro group on the adjacent C4 position redirects electrophilic and nucleophilic substitution to alternative sites on the fluorenone ring [4]. This regiochemical control has been quantitatively demonstrated in the polynitrofluorenone series: in 2,4,5,7-tetranitrofluorenone, nucleophilic substitution occurs preferentially at C2 rather than C4, whereas in 2,4,7-trinitrofluorenone (lacking the 5-substituent), C4 is the primary site of attack [4]. A synthetic chemist seeking to install a third substituent at a position remote from the existing 4-NH₂ and 5-NO₂ groups (e.g., at C2 or C7) will find that the steric shielding of C4 by the 5-nitro group enforces this desired regioselectivity—a predictable outcome not achievable with 4-aminofluorenone or 2-amino-3-nitrofluoren-9-one.

Triplet-Suppressed Fluorescent Emitter for OLED or Fluorescence Sensing Where Triplet Formation Is Detrimental

The photophysical classification established by Biczók et al. shows that 4-aminofluorenones belong to the 'slow intersystem crossing' class with kISC ≤ 4.8 × 10⁷ s⁻¹, in contrast to 1-aminofluorenones where fast ISC dominates excited-state deactivation [5]. For applications such as organic light-emitting diode (OLED) emissive layers or fluorescence-based sensors where triplet-state population leads to efficiency losses through triplet–triplet annihilation or singlet oxygen sensitization, the intrinsically slow ISC of the 4-aminofluorenone scaffold is advantageous. The 5-nitro substituent provides an additional nonradiative deactivation channel through nitro-group twisting in the excited state, as demonstrated for 2-amino-7-nitrofluorene [2], which may allow further tuning of the fluorescence/triplet branching ratio. Procurement of 4-amino-5-nitro-9H-fluoren-9-one, rather than 1-aminofluorenone derivatives, is indicated when minimization of triplet yield is a design requirement.

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